molecular formula C17H17N3O3S B2650681 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide CAS No. 1021020-42-7

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2650681
CAS No.: 1021020-42-7
M. Wt: 343.4
InChI Key: ZJZRQHIXVIJMST-UHFFFAOYSA-N
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Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyridines. This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, which is further substituted with dimethyl and dimethoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide typically involves the construction of the thiazolo[4,5-b]pyridine scaffold. One common method starts with the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the thiazolo[4,5-b]pyridine core . This core is then further functionalized to introduce the dimethyl and dimethoxy groups, followed by the coupling with 3,5-dimethoxybenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The scalability of the synthesis is crucial for producing sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dimethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K), by binding to the active site and preventing substrate access . This inhibition can lead to the disruption of key signaling pathways involved in cell growth and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and dimethoxy groups enhances its lipophilicity and potential interactions with biological targets, distinguishing it from other related compounds.

Properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-9-5-10(2)18-15-14(9)24-17(19-15)20-16(21)11-6-12(22-3)8-13(7-11)23-4/h5-8H,1-4H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZRQHIXVIJMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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